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For Researchers, Scientists, and Drug Development
Professionals
This document provides a detailed protocol for the expression and purification of recombinant

human Translin protein from Escherichia coli. Translin is a DNA and RNA binding protein

implicated in chromosomal translocations, DNA repair, and mRNA trafficking, making it a crucial

target for research in oncology and neurobiology.[1][2][3] The following protocol describes a

widely used method employing a hexahistidine (His-tag) affinity purification strategy, which is

known for its efficiency and high yield of pure protein.[1][4]
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Purification
Step

Expression
System

Purity
Typical
Yield

Molecular
Mass (SDS-
PAGE)

Source

Ni-NTA

Affinity

Chromatogra

phy

E. coli >95%

130 mg per

1L of culture

(example for

a His-tagged

protein)

~26-27 kDa [1][4][5]

Ni-NTA

Affinity

Chromatogra

phy

E. coli >90%

1 mg/ml (final

concentration

)

26.1 kDa [2][6]

Gel Filtration

(Post-Affinity)
E. coli High Not specified

236 kDa

(Octamer)
[7][8]

Note: Yields can vary significantly based on expression levels, culture volume, and optimization

of the purification process.

Experimental Protocols
Protocol 1: Expression and Purification of His-tagged
Human Translin from E. coli
This protocol is optimized for the expression of N-terminally His-tagged human Translin in E.

coli and its subsequent purification using Immobilized Metal Affinity Chromatography (IMAC).[4]

1. Transformation and Expression

1.1. Transformation: Transform a suitable E. coli expression strain, such as BL21(DE3), with an

expression vector containing the human Translin gene fused to a His-tag (e.g., pET vector

series).[9][10] Plate the transformed cells on LB agar plates containing the appropriate

antibiotic for selection and incubate overnight at 37°C.

1.2. Starter Culture: Inoculate a single colony into 50 mL of LB medium with the selective

antibiotic. Grow overnight at 37°C with shaking at 200 rpm.
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1.3. Large-Scale Culture: Inoculate 1 L of LB medium with the overnight starter culture. Grow at

37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

1.4. Induction: Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside

(IPTG) to a final concentration of 0.5-1 mM. Reduce the temperature to 18-25°C and continue

to grow the culture for another 16-18 hours to enhance protein solubility.[11]

1.5. Cell Harvest: Harvest the bacterial cells by centrifugation at 6,000 x g for 15 minutes at

4°C.[12] Discard the supernatant. The cell pellet can be stored at -80°C or used immediately.

2. Cell Lysis

2.1. Resuspension: Resuspend the cell pellet in 20-30 mL of ice-cold Lysis Buffer (50 mM Tris-

HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole, 1 mM DTT, 10% glycerol).

2.2. Lysis: Lyse the cells by sonication on ice. Perform 6-8 cycles of 30-second bursts with 30-

second cooling intervals. Alternatively, use a French press or chemical lysis with lysozyme.

2.3. Clarification: Centrifuge the lysate at 100,000 x g for 1 hour at 4°C to pellet the cell debris.

[9] Collect the supernatant, which contains the soluble His-tagged Translin protein. Filter the

supernatant through a 0.45 µm filter.[9]

3. Affinity Purification (IMAC)

3.1. Column Preparation: Equilibrate a Ni-NTA agarose column (pre-packed or self-packed)

with 5-10 column volumes of Lysis Buffer.[4]

3.2. Binding: Load the clarified lysate onto the equilibrated Ni-NTA column at a slow flow rate

(e.g., 1 mL/min).[9]

3.3. Washing: Wash the column with 10-20 column volumes of Wash Buffer (50 mM Tris-HCl

pH 8.0, 300 mM NaCl, 20-40 mM Imidazole, 1 mM DTT, 10% glycerol) to remove non-

specifically bound proteins. Monitor the absorbance at 280 nm until it returns to baseline.

3.4. Elution: Elute the bound Translin protein with 5-10 column volumes of Elution Buffer (50

mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM Imidazole, 1 mM DTT, 10% glycerol).[9][13]

Collect fractions of 1 mL.
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4. Protein Analysis and Storage

4.1. Purity Assessment: Analyze the collected fractions for the presence and purity of Translin

by SDS-PAGE.[1] The expected molecular weight of His-tagged human Translin is

approximately 26-27 kDa.[1] Pool the fractions containing the purified protein.

4.2. Buffer Exchange (Optional but Recommended): If necessary, remove the imidazole and

exchange the buffer to a suitable storage buffer using dialysis or a desalting column (e.g.,

Sephadex G-25).[14] A typical storage buffer is 20 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM

DTT, and 10% glycerol.[2][6]

4.3. Concentration and Storage: Concentrate the purified protein using a centrifugal filter unit if

needed. Determine the final protein concentration using a Bradford assay or by measuring

absorbance at 280 nm. Store the purified protein at 4°C for short-term use (2-4 weeks) or at

-80°C for long-term storage.[2] For long-term storage, adding a carrier protein like 0.1% BSA

can be beneficial.[2]

Protocol 2: Further Purification by Size-Exclusion
Chromatography (SEC)
For applications requiring the separation of oligomeric states or removal of minor contaminants

and aggregates, an additional SEC step is recommended.[15][16]

2.1. Column Equilibration: Equilibrate a size-exclusion chromatography column (e.g., Superdex

200) with the final storage buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT).[7][8]

2.2. Sample Loading: Load the concentrated, affinity-purified Translin onto the column. The

sample volume should not exceed 2-5% of the total column volume for optimal resolution.[17]

2.3. Separation: Run the chromatography at a constant flow rate appropriate for the column.

Collect fractions and monitor the protein elution profile by absorbance at 280 nm.

2.4. Analysis: Analyze the fractions by SDS-PAGE to identify those containing pure Translin.

Translin is known to form an octamer, which will elute at a volume corresponding to a higher

molecular weight (~236 kDa).[7][8] Pool the relevant fractions.
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Caption: Workflow for recombinant human Translin protein purification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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